Cas no 2287316-50-9 (Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride)

Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate hydrochloride is a versatile organic compound with a fluorinated cyclobutane ring and a carboxylate group. Its unique structure offers advantages in organic synthesis, particularly in the formation of amides and esters. The presence of the hydrochloride salt enhances solubility and facilitates handling in various reactions.
Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride structure
2287316-50-9 structure
商品名:Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride
CAS番号:2287316-50-9
MF:C8H15ClFNO2
メガワット:211.661605119705
CID:5867768
PubChem ID:137943605

Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride 化学的及び物理的性質

名前と識別子

    • EN300-6734913
    • 2287316-50-9
    • AT27863
    • ethyl (1r,3r)-3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate hydrochloride
    • 2260917-64-2
    • EN300-6739779
    • ethyl (1s,3s)-3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate hydrochloride
    • Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride
    • ETHYL CIS-3-(AMINOMETHYL)-3-FLUOROCYCLOBUTANE-1-CARBOXYLATE HCL
    • インチ: 1S/C8H14FNO2.ClH/c1-2-12-7(11)6-3-8(9,4-6)5-10;/h6H,2-5,10H2,1H3;1H
    • InChIKey: FZPCRBLIYNHEKS-UHFFFAOYSA-N
    • ほほえんだ: Cl.FC1(CN)CC(C(=O)OCC)C1

計算された属性

  • せいみつぶんしりょう: 211.0775346g/mol
  • どういたいしつりょう: 211.0775346g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 178
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų

Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6734913-0.1g
rac-ethyl (1r,3r)-3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate hydrochloride
2287316-50-9 95.0%
0.1g
$466.0 2025-03-13
Enamine
EN300-6734913-0.05g
rac-ethyl (1r,3r)-3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate hydrochloride
2287316-50-9 95.0%
0.05g
$312.0 2025-03-13
Enamine
EN300-6734913-2.5g
rac-ethyl (1r,3r)-3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate hydrochloride
2287316-50-9 95.0%
2.5g
$2631.0 2025-03-13
Enamine
EN300-6734913-10.0g
rac-ethyl (1r,3r)-3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate hydrochloride
2287316-50-9 95.0%
10.0g
$5774.0 2025-03-13
Enamine
EN300-6734913-0.25g
rac-ethyl (1r,3r)-3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate hydrochloride
2287316-50-9 95.0%
0.25g
$666.0 2025-03-13
Aaron
AR028C3R-500mg
rac-ethyl(1r,3r)-3-(aminomethyl)-3-fluorocyclobutane-1-carboxylatehydrochloride,cis
2287316-50-9 95%
500mg
$1464.00 2025-02-16
1PlusChem
1P028BVF-10g
rac-ethyl(1r,3r)-3-(aminomethyl)-3-fluorocyclobutane-1-carboxylatehydrochloride,cis
2287316-50-9 95%
10g
$7199.00 2024-05-24
1PlusChem
1P028BVF-5g
rac-ethyl(1r,3r)-3-(aminomethyl)-3-fluorocyclobutane-1-carboxylatehydrochloride,cis
2287316-50-9 95%
5g
$4875.00 2024-05-24
1PlusChem
1P028BVF-100mg
rac-ethyl(1r,3r)-3-(aminomethyl)-3-fluorocyclobutane-1-carboxylatehydrochloride,cis
2287316-50-9 95%
100mg
$638.00 2024-05-24
1PlusChem
1P028BVF-500mg
rac-ethyl(1r,3r)-3-(aminomethyl)-3-fluorocyclobutane-1-carboxylatehydrochloride,cis
2287316-50-9 95%
500mg
$1355.00 2024-05-24

Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride 関連文献

Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochlorideに関する追加情報

Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride (CAS No. 2287316-50-9): A Comprehensive Overview

Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride, a compound with the CAS number 2287316-50-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound, also known as Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate hydrochloride, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both an amino and a fluoro substituent in its cyclobutane core makes it a versatile intermediate for synthesizing various bioactive molecules.

The chemical structure of this compound features a cyclobutane ring substituted with an amino group at the third position and a fluorine atom at the same position, further modified by an ethyl ester group at the first position and a hydrochloride salt form. This configuration imparts specific electronic and steric properties that make it valuable in medicinal chemistry. The fluorine atom, in particular, is known for its ability to enhance metabolic stability and binding affinity, which are crucial factors in drug design.

Recent research has highlighted the importance of fluorinated heterocycles in developing novel therapeutic agents. The incorporation of fluorine into pharmaceutical compounds often leads to improved pharmacokinetic profiles, including enhanced bioavailability and prolonged half-life. In the case of Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride, the fluoro substituent is expected to play a critical role in modulating the compound's interactions with biological targets.

One of the most promising applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in many cellular processes, and their dysregulation is associated with various diseases, including cancer. By leveraging the structural features of Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride, researchers aim to develop potent and selective kinase inhibitors that can modulate signaling pathways involved in disease progression.

The amino group in the compound's structure provides a site for further functionalization, allowing for the attachment of various pharmacophores. This flexibility makes it an excellent scaffold for designing molecules with tailored biological activities. For instance, researchers have explored its potential as a precursor for developing antiviral agents. The unique combination of fluorine and amino groups may confer properties that enhance viral inhibition by disrupting essential viral enzymes or proteins.

In addition to its applications in oncology and antiviral therapy, Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride has shown promise in other therapeutic areas. Its structural motif has been investigated for its potential role in central nervous system (CNS) drug discovery. The ability to cross the blood-brain barrier is a significant challenge in CNS drug development, and fluorinated compounds have demonstrated improved permeability properties.

The hydrochloride salt form of this compound enhances its solubility, which is crucial for formulation development. Improved solubility often translates to better pharmacokinetic properties, such as faster absorption and higher bioavailability. This aspect makes Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride an attractive candidate for further investigation in clinical settings.

Advances in computational chemistry have also contributed to the growing interest in this compound. Molecular modeling studies have revealed that the presence of both fluorine and amino groups can optimize interactions with biological targets, leading to increased potency and selectivity. These insights have guided researchers in designing derivatives with enhanced pharmacological profiles.

The synthesis of Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine into cyclic structures can be particularly challenging due to its high reactivity and sensitivity to various conditions. However, recent advances in synthetic methodologies have made it more feasible to incorporate fluorine into complex molecules like this one.

Ongoing clinical trials are evaluating the efficacy and safety of compounds derived from Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride in treating various diseases. Preliminary results have been encouraging, suggesting that this compound may indeed offer therapeutic benefits across multiple indications. As more data becomes available, its potential applications are expected to expand further.

In conclusion, Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride (CAS No. 2287316-50-9) is a multifaceted compound with significant potential in pharmaceutical development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with applications ranging from oncology to central nervous system disorders. With continued research and development, this compound is poised to make substantial contributions to modern medicine.

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